molecular formula C6H12N2O2S B8655558 Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide

Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide

Cat. No. B8655558
M. Wt: 176.24 g/mol
InChI Key: BYYKMTONWNLJGJ-UHFFFAOYSA-N
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Patent
US08097618B2

Procedure details

To a solution of 1.5 g of 1,1-dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide (D9) in 20 ml of dry dichloromethane, under N2 at 0° C., 5 ml of TFA were added drop wise and left to react at 0° C. for 1 h. Then reaction mixture was evaporated under vacuum and crude solid material purified by 50 g SCX cartridge, loading with DCM/MeOH, washing with DCM/MeOH then only with MeOH; product was recovered eluting with 1M NH3 in MeOH. Solvent evaporation gave 0.95 g of pure title compound as white solid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:18])(=[O:17])[N:5]2[CH2:6][CH2:7][N:8](C(OC(C)(C)C)=O)[CH2:9][CH:4]2[CH2:3][CH2:2]1.C(O)(C(F)(F)F)=O>ClCCl>[S:1]1(=[O:17])(=[O:18])[N:5]2[CH2:6][CH2:7][NH:8][CH2:9][CH:4]2[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
S1(CCC2N1CCN(C2)C(=O)OC(C)(C)C)(=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to react at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
crude solid material purified by 50 g SCX cartridge
WASH
Type
WASH
Details
washing with DCM/MeOH
CUSTOM
Type
CUSTOM
Details
product was recovered
WASH
Type
WASH
Details
eluting with 1M NH3 in MeOH
CUSTOM
Type
CUSTOM
Details
Solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
S1(CCC2N1CCNC2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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